molecular formula C10H12N4 B034539 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile CAS No. 107343-72-6

3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile

Cat. No. B034539
M. Wt: 188.23 g/mol
InChI Key: XXUAPHZWRACFDE-UHFFFAOYSA-N
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Description

The compound “3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile” is a chemical compound with a complex structure . It is related to other compounds such as "5H-Cyclohepta pyridine-3-carbonitrile, 2-amino-6,7,8,9-tetrahydro-" and "(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo [4,5-b]pyridin-1-yl)piperidine-1-carboxylate, hemisulfate salt" .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains a cyclohepta[B]pyrazine core, which is a seven-membered ring fused to a pyrazine ring . The compound also contains an amino group and a carbonitrile group . For a detailed molecular structure analysis, it would be necessary to refer to a resource that provides the exact molecular structure, such as a crystallographic database or a detailed spectroscopic analysis.

Safety And Hazards

The safety and hazards associated with this compound are not explicitly detailed in the available resources . For a detailed safety and hazards analysis, it would be necessary to refer to specific scientific literature or databases that contain detailed safety data for this compound.

properties

IUPAC Name

3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-6-9-10(12)14-8-5-3-1-2-4-7(8)13-9/h1-5H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUAPHZWRACFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545626
Record name 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile

CAS RN

107343-72-6
Record name 3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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